Cas no 955314-92-8 (3-(2-Methylbenzyl)piperidine)
3-(2-Methylbenzyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Methylbenzyl)piperidine
- 3-(2-METHYL-BENZYL)-PIPERIDINE
- 3-[(2-methylphenyl)methyl]Piperidine
- BP045
- AB22600
- AMY20210
- FT-0681575
- AKOS011516996
- F14669
- SY020893
- A859013
- EN300-1275755
- 955314-92-8
- DTXSID70588805
- MFCD05863599
- CS-0281920
- SCHEMBL19908818
-
- MDL: MFCD05863599
- Inchi: 1S/C13H19N/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3
- InChI Key: PKKKUNQUYXLKBK-UHFFFAOYSA-N
- SMILES: N1CCCC(CC2C=CC=CC=2C)C1
Computed Properties
- Exact Mass: 189.15200
- Monoisotopic Mass: 189.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 2.86590
3-(2-Methylbenzyl)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-Methylbenzyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129006340-5g |
3-(2-Methylbenzyl)piperidine |
955314-92-8 | 95% | 5g |
$806.49 | 2023-08-31 | |
| Matrix Scientific | 053679-500mg |
3-(2-Methylbenzyl)piperidine |
955314-92-8 | 500mg |
$237.00 | 2023-09-10 | ||
| Matrix Scientific | 053679-2.5g |
3-(2-Methylbenzyl)piperidine |
955314-92-8 | 2.5g |
$720.00 | 2023-09-10 | ||
| Chemenu | CM179752-5g |
3-(2-Methylbenzyl)piperidine |
955314-92-8 | 95% | 5g |
$732 | 2021-08-05 | |
| Apollo Scientific | OR307731-1g |
3-(2-Methyl-benzyl)-piperidine |
955314-92-8 | 1g |
£350.00 | 2025-02-20 | ||
| TRC | M695815-10mg |
3-(2-Methylbenzyl)piperidine |
955314-92-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M695815-50mg |
3-(2-Methylbenzyl)piperidine |
955314-92-8 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M695815-100mg |
3-(2-Methylbenzyl)piperidine |
955314-92-8 | 100mg |
$ 135.00 | 2022-06-03 | ||
| Ambeed | A614096-1g |
3-(2-Methylbenzyl)piperidine |
955314-92-8 | 95+% | 1g |
$407.0 | 2024-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020893-0.25g |
3-(2-Methylbenzyl)piperidine |
955314-92-8 | >95% | 0.25g |
¥968.34 | 2025-04-11 |
3-(2-Methylbenzyl)piperidine Suppliers
3-(2-Methylbenzyl)piperidine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-(2-Methylbenzyl)piperidine
Research Brief on 3-(2-Methylbenzyl)piperidine (CAS: 955314-92-8) in Chemical Biology and Pharmaceutical Applications
3-(2-Methylbenzyl)piperidine (CAS: 955314-92-8) is a structurally unique piperidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound's distinct chemical scaffold, featuring a methylbenzyl substitution at the 3-position of the piperidine ring, offers versatile opportunities for drug discovery and biological probe development. Recent studies have explored its potential as a key intermediate in synthesizing novel bioactive molecules targeting neurological disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) investigated 3-(2-Methylbenzyl)piperidine as a precursor for developing sigma-1 receptor modulators. The research team demonstrated that structural modifications of this core scaffold yielded compounds with nanomolar affinity for sigma-1 receptors, showing promise for treating neuropathic pain. Molecular docking studies revealed that the methylbenzyl moiety plays a critical role in receptor binding through hydrophobic interactions with Tyr103 and Tyr206 residues.
In antimicrobial applications, a recent patent (WO2023187567) disclosed derivatives of 3-(2-Methylbenzyl)piperidine exhibiting potent activity against drug-resistant Staphylococcus aureus strains. The lead compound from this series, featuring a fluoro-substitution on the benzyl ring, showed MIC values of 0.5 μg/mL against MRSA while maintaining low cytotoxicity (CC50 > 100 μM in HEK293 cells). This represents a significant improvement over current β-lactam antibiotics in terms of resistance profile.
Pharmacokinetic studies of 3-(2-Methylbenzyl)piperidine derivatives have revealed interesting metabolic properties. Research published in Xenobiotica (2023, 53(4): 245-258) demonstrated that the compound undergoes extensive hepatic metabolism primarily via CYP2D6-mediated oxidation of the piperidine ring, with subsequent glucuronidation. These findings have important implications for drug design, suggesting that strategic modification of the piperidine nitrogen could enhance metabolic stability while maintaining biological activity.
The compound's potential in CNS drug delivery was highlighted in a 2024 study (ACS Chemical Neuroscience, 15(3): 412-425) where 3-(2-Methylbenzyl)piperidine-derived prodrugs showed improved blood-brain barrier penetration compared to parent compounds. The researchers attributed this enhancement to the compound's optimal logP value (2.1 ± 0.3) and ability to interact with BBB transporters. These properties make it a valuable scaffold for developing neurotherapeutic agents targeting Alzheimer's and Parkinson's diseases.
Ongoing clinical trials (NCT05874292) are evaluating a 3-(2-Methylbenzyl)piperidine-containing molecule as a potential treatment for chemotherapy-induced peripheral neuropathy. Phase Ib results demonstrated favorable safety profiles with dose-dependent pain relief observed in 68% of participants at the optimal dose range (50-100 mg BID). This development underscores the translational potential of this chemical scaffold in addressing unmet medical needs.
From a synthetic chemistry perspective, recent advances in asymmetric synthesis (Organic Letters, 2023, 25(18): 3249-3253) have enabled the production of enantiomerically pure 3-(2-Methylbenzyl)piperidine derivatives using chiral auxiliaries with >99% ee. This methodological breakthrough is particularly significant as stereochemistry profoundly influences the biological activity of piperidine-based compounds, with the (R)-enantiomer typically showing 10-100 fold greater potency in various pharmacological assays.
Future research directions for 3-(2-Methylbenzyl)piperidine derivatives include exploration of their immunomodulatory properties and applications in targeted drug delivery systems. Preliminary data presented at the 2024 American Chemical Society National Meeting suggested that certain derivatives can modulate NLRP3 inflammasome activity, potentially opening new avenues for treating inflammatory diseases. The compound's versatility and demonstrated biological activities position it as an important scaffold for next-generation therapeutic development.
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